Molecular weight and formula for 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid
Molecular weight and formula for 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid
Technical Monograph: 2-(4-(2-Morpholinoethoxy)phenyl)acetic Acid
Executive Summary This technical guide profiles 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid , a bifunctional pharmacophore often utilized in medicinal chemistry as a solubility-enhancing linker or a core scaffold for non-steroidal anti-inflammatory drug (NSAID) derivatives.[1][2] Its structure combines a lipophilic phenylacetic acid core with a polar, basic morpholine side chain, creating a zwitterionic motif that presents unique challenges in synthesis, isolation, and bioavailability profiling.[1][2]
Part 1: Physicochemical Identity & Molecular Architecture[1][2]
This compound is defined by its dual functionality: the carboxylic acid tail provides a handle for esterification or amide coupling, while the morpholine headgroup modulates pKa and aqueous solubility.[1][2]
Table 1: Core Chemical Specifications
| Property | Specification | Technical Note |
| Systematic Name | 2-(4-(2-morpholin-4-ylethoxy)phenyl)acetic acid | IUPAC standard naming.[1][2] |
| Molecular Formula | C₁₄H₁₉NO₄ | Confirmed via elemental count.[1][3] |
| Molecular Weight | 265.31 g/mol | Monoisotopic Mass: 265.1314 Da.[1] |
| CAS Registry | Custom Synthesis Intermediate | Often indexed as a derivative; verify specific salt forms (e.g., HCl).[1][2] |
| pKa (Predicted) | Acid: ~4.2 | Base: ~7.8 | Exists as a zwitterion at physiological pH (7.4).[1] |
| LogP (Predicted) | 1.2 – 1.5 | Moderately lipophilic, balanced by the morpholine ether.[1][2] |
| Solubility | pH-dependent | High in acidic/basic aqueous buffers; Low at isoelectric point (~pH 5-6).[1] |
Structural Analysis
The molecule consists of three distinct domains:
-
The Anchor: A phenylacetic acid moiety (Ar-CH₂-COOH).[1][3][4][5]
-
The Linker: An ethyl ether chain (-O-CH₂-CH₂-).[1]
-
The Solubilizer: A saturated morpholine ring.[1]
Part 2: Synthetic Pathway & Methodology
Expertise & Causality: The most robust synthesis route utilizes a Williamson Ether Synthesis .[1] While direct alkylation of the phenol is standard, the choice of base and solvent is critical to prevent self-esterification of the acetic acid tail or elimination of the chloroethyl morpholine.[1][2]
Protocol: Alkylation of 4-Hydroxyphenylacetic Acid
-
Reagents:
-
Substrate: 4-Hydroxyphenylacetic acid (1.0 eq).
-
Alkylation Agent: 4-(2-Chloroethyl)morpholine hydrochloride (1.2 eq).[1]
-
Base: Potassium Carbonate (
) (3.0 eq) – Selected over NaH to minimize side reactions with the carboxylic acid.[1][2] -
Solvent: DMF (Dimethylformamide) or Acetone (reflux).[1]
-
Catalyst: Potassium Iodide (KI) (0.1 eq) – Accelerates the reaction via Finkelstein substitution in situ.[1][2]
-
-
Step-by-Step Workflow:
-
Activation: Dissolve 4-hydroxyphenylacetic acid in DMF. Add
and stir at room temperature for 30 minutes. This generates the phenoxide dianion (carboxylate + phenoxide).[1] -
Coupling: Add 4-(2-chloroethyl)morpholine HCl and KI.
-
Reaction: Heat to 80°C for 6–12 hours . Monitor via TLC (Mobile phase: MeOH/DCM 1:9).
-
Critical Workup (The Zwitterion Trap):
-
The product is amphoteric.[1]
-
Step A: Remove DMF under reduced pressure.[1]
-
Step B: Dilute residue with water (pH ~10).[1] Wash with EtOAc to remove unreacted morpholine reagent.[1]
-
Step C: Carefully adjust aqueous layer pH to 5.5–6.0 (Isoelectric point) using 1M HCl.[1]
-
Step D: The product will precipitate or can be extracted into n-Butanol or DCM/Isopropanol (3:1).[1]
-
-
Visualization: Synthetic Logic Flow
Figure 1: Synthetic workflow highlighting the critical activation and isolation steps for the zwitterionic product.
Part 3: Analytical Characterization (Self-Validating)
To ensure Trustworthiness , the synthesized compound must pass the following structural validation checkpoints.
1. Proton NMR (
-
Diagnostic Signals:
- 12.0 ppm (broad s, 1H): Carboxylic acid proton (-COOH).[1][2]
-
7.15 ppm (d, 2H) & 6.85 ppm (d, 2H): Para-substituted aromatic system (
pattern).[1][2] - 4.05 ppm (t, 2H): Ether methylene (-O-CH₂ -CH₂-).[1][2]
- 3.55 ppm (m, 4H): Morpholine ether-adjacent protons.[1]
- 3.48 ppm (s, 2H): Benzylic methylene (Ar-CH₂ -COOH).[1][2]
- 2.70 ppm (t, 2H): Amine methylene (-CH₂-CH₂ -N).[1][2]
2. Mass Spectrometry (LC-MS)
-
Method: Electrospray Ionization (ESI) in Positive Mode.[1]
-
Target Ion:
.[1][2] -
Fragment Pattern: Loss of the morpholine ethyl chain may be observed at high collision energies.[1]
Part 4: Pharmaceutical Context & Applications
Functionality as a Pharmacophore:
-
Solubility Modulation: The morpholine ring acts as a "solubilizing tail."[1] In drug design, attaching this moiety to a lipophilic scaffold (like a steroid or biaryl system) significantly improves oral bioavailability by increasing the fraction ionized in the stomach (pH 1.5).[1][2]
-
Linker Chemistry: The carboxylic acid is a versatile handle.[1] It can be converted to an NHS-ester for bioconjugation or coupled to amines to form stable amides.[1] This makes the molecule an excellent PROTAC linker precursor.[1]
Visualization: Zwitterionic Behavior
Figure 2: pH-dependent speciation of the molecule.[1][2] Solubility is lowest at the Neutral pH (Isoelectric point).[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Phenylacetic Acid Derivatives. PubChem.[1][6] [Link]
-
Indian Academy of Sciences (2012). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues.[1] Journal of Chemical Sciences.[1][3] [Link][1][2]
